Home > Products > Screening Compounds P69342 > [2-(Phenoxymethyl)phenyl]boronic acid
[2-(Phenoxymethyl)phenyl]boronic acid - 729558-57-0

[2-(Phenoxymethyl)phenyl]boronic acid

Catalog Number: EVT-3122628
CAS Number: 729558-57-0
Molecular Formula: C13H13BO3
Molecular Weight: 228.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Carbohydrate sensing: Similar to other boronic acids, [2-(Phenoxymethyl)phenyl]boronic acid is expected to exhibit reversible binding affinity towards diols, making it a potential candidate for developing glucose sensors. [, , , , ]
  • Catalysis: The boronic acid moiety can act as a Lewis acid catalyst in various organic reactions. [, ]
  • Material science: The presence of both hydrophilic (boronic acid) and hydrophobic (phenoxymethyl) groups hints at potential applications in self-assembly and material design. [, , , ]
Future Directions
  • Investigate its sugar-binding properties: Determine the binding affinity and selectivity towards different sugars, particularly glucose, to assess its potential in glucose sensing applications. [, , , ]
  • Explore its catalytic activity: Screen its activity in various organic reactions to identify potential catalytic applications. [, ]
  • Investigate its self-assembly behavior: Study its self-assembly in different solvents and conditions to explore its potential in material science. [, , ]

Quercetin–4-Formyl Phenyl Boronic Acid Complex

Compound Description: This complex comprises quercetin, a naturally occurring flavonoid, esterified with 4-formyl phenyl boronic acid (4FPBA). The complex exhibits enhanced antibacterial and wound-healing properties compared to quercetin alone. Notably, it demonstrates significant efficacy against Gram-positive and Gram-negative bacteria associated with diabetic foot ulcers. []

2-Methoxy-5-fluoro phenyl boronic acid

Compound Description: This compound is investigated for its binding affinity to various sugars, including dextrose, arabinose, xylose, sucrose, and lactose, in an aqueous solution at pH 7.4. Studies reveal a decrease in fluorescence intensity upon binding to these sugars, suggesting the disruption of intramolecular hydrogen bonding and the formation of less stable boronic esters. []

Relevance: This compound and [2-(Phenoxymethyl)phenyl]boronic acid both belong to the class of phenylboronic acids, sharing the core structure of a phenyl ring directly attached to a boronic acid group. The key difference lies in the substituents on the phenyl ring: a methoxy group at the 2-position and a fluorine atom at the 5-position in 2-methoxy-5-fluoro phenyl boronic acid, compared to a phenoxymethyl substituent at the 2-position in the target compound. These variations in substituents can significantly impact their binding affinities for sugars due to electronic and steric effects. []

(E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid

Compound Description: This newly developed molecule exhibits promising anticancer activity against various cancer cell lines, demonstrating significant potency even at low concentrations. Its anticancer activity is comparable to doxorubicin, a standard chemotherapy drug. []

4-Amino phenylboronic acid (4a)

Compound Description: This compound serves as a passivating agent for methylammonium lead iodide (MAPbI3) perovskite films in solar cells. It effectively enhances the open-circuit voltage and power conversion efficiency of the devices by passivating trap states at the perovskite's surfaces and grain boundaries. []

Relevance: Both 4-amino phenylboronic acid and [2-(Phenoxymethyl)phenyl]boronic acid belong to the phenylboronic acid family. While both share the basic phenylboronic acid structure, they differ in their para-substituents. The target compound has a phenoxymethyl group, whereas 4-amino phenylboronic acid has an amino group. This difference in substituents could lead to variations in their binding affinities, electronic properties, and potential applications. For instance, the amino group in 4-amino phenylboronic acid provides a cross-linking ability via hydrogen bonding interactions, which contributes to its effectiveness in passivating defects in perovskite solar cells. []

[4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic acid

Compound Description: This compound serves as a versatile intermediate in various coupling reactions. Its utility stems from the tetrahydropyranyloxy group, which can be easily removed to generate a reactive boronic acid for subsequent transformations. []

Overview

[2-(Phenoxymethyl)phenyl]boronic acid, also known as (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, is an organic compound with the molecular formula C16H19BO4C_{16}H_{19}BO_{4}. This compound is classified as a boronic acid derivative, characterized by the presence of a boron atom bonded to two hydroxyl groups and a phenyl ring. It plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon–carbon bonds in various chemical processes .

Synthesis Analysis

The synthesis of [2-(Phenoxymethyl)phenyl]boronic acid typically involves several key steps:

  1. Starting Materials: The primary reactants include 4-(2-methoxyethyl)phenol and 2-bromomethylphenylboronic acid.
  2. Reaction Conditions: The reaction is conducted under basic conditions, often using potassium carbonate as the base. A palladium catalyst is usually employed to facilitate the coupling reaction.
  3. Heating: The reaction mixture is heated to promote the formation of the desired product through transmetalation processes.
  4. Yield and Purity: Industrial production methods scale up these synthetic routes using large reactors and optimized conditions to ensure high yield and purity of the compound.
Molecular Structure Analysis

The molecular structure of [2-(Phenoxymethyl)phenyl]boronic acid can be described as follows:

  • Molecular Formula: C16H19BO4C_{16}H_{19}BO_{4}
  • Structural Features: The compound contains a boronic acid functional group (-B(OH)₂), which is attached to a phenyl ring that further connects to a phenoxymethyl moiety. This unique structure enhances its solubility and reactivity compared to other boronic acids .
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis

[2-(Phenoxymethyl)phenyl]boronic acid participates in various chemical reactions:

  1. Suzuki–Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon–carbon bonds by coupling aryl or vinyl boronic acids with halides or pseudohalides.
  2. Oxidation Reactions: The boronic acid group can be oxidized to form boronic esters or borates, utilizing oxidizing agents such as hydrogen peroxide.
  3. Reduction Reactions: The compound can be reduced to yield corresponding borane derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  4. Substitution Reactions: Electrophilic aromatic substitution can occur on the phenyl rings, requiring reagents like bromine or nitric acid under acidic conditions .
Mechanism of Action

The mechanism of action for [2-(Phenoxymethyl)phenyl]boronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction:

  1. Transmetalation Process: The compound interacts with palladium catalysts, facilitating the transfer of an aryl group from the boron atom to a palladium center.
  2. Formation of Carbon–Carbon Bonds: Following transmetalation, subsequent steps lead to the formation of new carbon–carbon bonds, resulting in complex organic molecules essential for pharmaceutical and material sciences .
Physical and Chemical Properties Analysis

The physical and chemical properties of [2-(Phenoxymethyl)phenyl]boronic acid include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Enhanced solubility due to the presence of the 2-methoxyethyl group, making it suitable for various solvents.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture and air due to its boron content.
  • Reactivity: Reacts readily in cross-coupling reactions, making it valuable in synthetic organic chemistry .
Applications

[2-(Phenoxymethyl)phenyl]boronic acid has several scientific applications:

  • Organic Synthesis: Widely used in developing pharmaceuticals and agrochemicals through carbon–carbon bond formation.
  • Biochemical Research: Acts as an enzyme inhibitor due to its structural specificity, contributing to studies in medicinal chemistry.
  • Material Science: Utilized in synthesizing advanced materials with tailored properties for electronics and photonics applications .

This compound exemplifies the versatility and significance of boronic acids in modern chemistry, particularly in synthetic methodologies that underpin advancements across various scientific fields.

Introduction to [2-(Phenoxymethyl)phenyl]boronic Acid in Contemporary Medicinal Chemistry

[2-(Phenoxymethyl)phenyl]boronic acid represents a structurally distinctive boronic acid derivative characterized by a phenoxymethyl linker bridging the phenylboronic acid moiety and an additional phenyl ring. This molecular architecture confers unique electronic properties and binding capabilities that have positioned it as a versatile scaffold in medicinal chemistry. The compound's significance stems from the inherent reactivity of the boronic acid group (–B(OH)₂), which enables reversible covalent interactions with nucleophilic residues in enzyme active sites, particularly serine hydroxyl groups. This mechanism underpins its pharmacological relevance across diverse therapeutic areas. The strategic incorporation of the phenoxymethyl group enhances target engagement through supplementary hydrophobic interactions and potential π-stacking phenomena, thereby improving binding affinity and selectivity profiles compared to simpler phenylboronic acid derivatives. Contemporary research has increasingly focused on this compound as a privileged structure for addressing two critical challenges: antimicrobial resistance through β-lactamase inhibition and epigenetic dysregulation via histone deacetylase modulation, positioning it at the forefront of innovative therapeutic development [1] [2].

Role in Addressing Antimicrobial Resistance via β-Lactamase Inhibition

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae, particularly Klebsiella pneumoniae producing KPC-2 (Klebsiella pneumoniae carbapenemase), represent a critical threat to modern antimicrobial therapy. [2-(Phenoxymethyl)phenyl]boronic acid derivatives have emerged as potent non-β-lactam β-lactamase inhibitors capable of restoring carbapenem efficacy against these resistant pathogens. The compound's boronic acid moiety forms a reversible covalent bond with the catalytic serine residue of serine β-lactamases (Classes A, C, and D), mimicking the high-energy tetrahedral intermediate of β-lactam hydrolysis. This mechanism effectively inactivates the enzyme, preventing antibiotic degradation [1] [2].

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the distal phenyl ring significantly enhance inhibitory potency by increasing electrophilicity at the boron center and optimizing residence time within the enzyme active site. Specifically, derivatives featuring meta-substituted electron-withdrawing groups demonstrate superior KPC-2 inhibition compared to para-substituted analogs. Lead optimization efforts have yielded compounds such as 3b (a structural analog containing the [2-(phenoxymethyl)phenyl]boronic acid core), which exhibits exceptional biochemical and microbiological activity:

Table 1: Inhibition Profile of Optimized [2-(Phenoxymethyl)phenyl]boronic Acid Derivative 3b

ParameterValueSignificance
Inhibition Constant (Ki)Nanomolar rangeHigh-affinity binding to KPC-2 active site
Inactivation Rate (k₂/K)~10³ M⁻¹s⁻¹Rapid enzyme inactivation kinetics
Off-rate (kₒff)~0.0018 s⁻¹Prolonged target engagement
Synergy with Meropenem3-log CFU/mL reduction in 3hPotent bactericidal activity against KPC-2-producing K. pneumoniae
Post-antibiotic Effect (PAE)71 ± 5 minutesSustained suppression of bacterial growth after antibiotic removal
Murine Pneumonia ModelSignificant bacterial load reductionDemonstrated in vivo efficacy without observed mammalian cytotoxicity

Mechanistically, the phenoxymethyl linker facilitates optimal positioning within the KPC-2 active site, enabling critical interactions with residues Trp105 and Thr237. The terminal phenyl ring occupies the carboxylate recognition pocket, with substituents forming hydrophobic contacts with residue side chains. This binding mode has been validated through enzyme kinetics and molecular docking studies, confirming the scaffold's ability to inhibit diverse β-lactamase variants beyond KPC-2, including clinically relevant CTX-M and SHV enzymes. The combination of meropenem with [2-(phenoxymethyl)phenyl]boronic acid derivatives demonstrates potent synergy against multidrug-resistant K. pneumoniae isolates, highlighting its therapeutic potential in addressing the global antimicrobial resistance crisis [1] [9].

Emerging Significance in Epigenetic Modulation through Histone Deacetylase (HDAC) Targeting

Beyond its established antimicrobial applications, [2-(phenoxymethyl)phenyl]boronic acid has recently emerged as a promising scaffold for epigenetic modulation through selective inhibition of histone deacetylases (HDACs). HDACs catalyze the removal of acetyl groups from lysine residues in histones and non-histone proteins, regulating gene expression and cellular processes. Dysregulated HDAC activity contributes to oncogenesis, neurodegenerative disorders, and inflammatory conditions. While traditional HDAC inhibitors often exhibit pan-inhibitory activity, [2-(phenoxymethyl)phenyl]boronic acid derivatives demonstrate unexpected class and isoform selectivity, particularly toward Class IIa HDACs (HDAC4, 5, 7, 9) and HDAC8 (Class I) [5] [7].

Computational modeling reveals that the boron atom coordinates the catalytic zinc ion within the HDAC active site, while the phenoxymethylphenyl moiety extends through the substrate channel, forming van der Waals contacts and hydrophobic interactions with pocket-defining residues. The terminal phenyl ring engages in π-stacking interactions with aromatic residues near the channel entrance, contributing to binding specificity. Molecular docking studies indicate that [2-(phenoxymethyl)phenyl]boronic acid exhibits preferential binding to HDAC8 (docking score: -8.7 kcal/mol) compared to trichostatin A (-7.9 kcal/mol), a classical HDAC inhibitor. This enhanced affinity is attributed to optimal occupation of the L1 and L2 binding pockets within HDAC8's catalytic domain, which accommodates the compound's distinctive molecular geometry [5] [3].

Table 2: HDAC Inhibition Profile and Computational Analysis of [2-(Phenoxymethyl)phenyl]boronic Acid Derivatives

HDAC ClassIsoformCellular LocalizationDocking Score (kcal/mol)Biological Function
Class IHDAC8Nucleus/Cytoplasm-8.7Smooth muscle differentiation, tumor progression
Class IIaHDAC4Nucleus/Cytoplasm-7.2Cardiac development, neuronal survival
Class IIaHDAC5Nucleus/Cytoplasm-7.5Myocyte enhancer factor regulation
Class IIaHDAC7Nucleus/Cytoplasm-6.8T-cell development, endothelial integrity
Class IIbHDAC6Cytoplasm-5.9α-Tubulin deacetylation, aggresome formation

In cellular models, derivatives of this scaffold inhibit appressorium formation in Magnaporthe oryzae at nanomolar concentrations, demonstrating functional epigenetic modulation. The potency exceeds that of trichostatin A (1.5 µM) at significantly lower concentrations (1 µM), suggesting improved bioavailability and target engagement. This remarkable activity is attributed to the compound's ability to penetrate cellular compartments and selectively inhibit HDAC isoforms involved in fungal development and mammalian gene regulation. The structural flexibility of the scaffold allows for strategic modifications to enhance isoform selectivity, particularly for HDAC8 and Class IIa enzymes, positioning it as a valuable starting point for developing novel epigenetic therapeutics with improved specificity profiles compared to existing hydroxamate-based inhibitors [5] [3].

Position Within Boronic Acid-Based Inhibitor Development Frameworks

[2-(Phenoxymethyl)phenyl]boronic acid occupies a distinctive niche within the broader landscape of boronic acid-based inhibitor development. Its structural complexity, featuring a conformationally flexible phenoxymethyl linker, differentiates it from first-generation arylboronic acids (e.g., phenylboronic acid) and cyclic boronic acids (e.g., vaborbactam). This molecular architecture confers enhanced target versatility while maintaining the essential pharmacophoric boronic acid functionality that enables reversible covalent inhibition mechanisms. The scaffold's significance is amplified by its compatibility with innovative synthetic strategies, including kinetic target-guided synthesis (KTGS) and microdroplet chemistry, which accelerate inhibitor discovery against challenging therapeutic targets [2] [6].

In β-lactamase inhibitor development, the scaffold demonstrates superior adaptability to the extended active sites of Class A carbapenemases (e.g., KPC-2) compared to simpler phenylboronic acid analogs. The phenoxymethyl spacer allows the terminal phenyl ring to access conserved hydrophobic regions adjacent to the catalytic pocket, enabling auxiliary interactions that improve binding affinity and resistance coverage. SAR analyses of structurally related inhibitors reveal that meta-substituted derivatives on the terminal phenyl ring exhibit 3- to 5-fold enhanced potency against KPC-2 compared to para-substituted analogs, attributable to optimal hydrogen bonding with Thr237. This structural insight has guided the design of next-generation inhibitors with expanded spectra against Ambler Class A, C, and D β-lactamases [1] [2].

The compound's utility extends to innovative discovery methodologies:

  • Kinetic Target-Guided Synthesis (KTGS): Serves as an effective "warhead" in in situ click chemistry platforms against β-lactamases. The boronic acid anchors the molecule to the catalytic serine, while the phenyl ring provides a conjugation point for azide/alkyne functionalities. Enzyme-templated cycloadditions generate triazole-based inhibitors with low nanomolar affinity (e.g., compound 5 with Ki = 730 nM against KPC-2) directly within the target active site [2].
  • Microdroplet Chemistry: Accelerates inhibitor assembly via air-liquid interface reactions, achieving reaction rates 1000-fold faster than bulk solution chemistry. This platform facilitates rapid generation of iminoboronate, boroxine, and diazaborine derivatives from [2-(phenoxymethyl)phenyl]boronic acid precursors under ambient conditions without conventional catalysts [6].
  • Late-Stage Functionalization (LSF): Enables efficient diversification of complex molecules (e.g., antihistamines) through boronic acid-mediated coupling reactions, streamlining the development of hybrid therapeutics with dual mechanisms of action [6].

Table 3: Structural and Functional Comparison of Boronic Acid-Based Pharmacophores

Structural FeaturePhenylboronic AcidVaborbactam[2-(Phenoxymethyl)phenyl]boronic AcidAdvantage of Phenoxymethyl Derivative
Boronic Acid PositionDirectly on phenylCyclic structureOrtho-substitutedEnhanced steric accessibility
Linker/ExtensionNoneCyclic aminePhenoxymethyl spacerImproved target engagement versatility
Synthetic VersatilityLimitedLowHigh (azide/alkyne compatible)Facilitates click chemistry applications
HDAC Inhibitory CapacityNone reportedNone reportedSignificant (HDAC8/Class IIa)Dual therapeutic applications
β-Lactamase SpectrumNarrowBroad (Class A)Broad (Classes A/C)Enhanced coverage of clinically relevant enzymes

The scaffold's dual applicability in antimicrobial and epigenetic targeting exemplifies the evolving paradigm in boronic acid medicinal chemistry, where strategic structural elaboration transforms simple enzyme inhibitors into multifunctional pharmacophores. Its balanced physicochemical properties (e.g., moderate logP, hydrogen bonding capacity) facilitate cellular penetration while retaining sufficient aqueous solubility for biological evaluation, addressing a critical limitation observed in highly lipophilic boronic acids. As synthetic methodologies advance, particularly in accelerated reaction platforms, [2-(phenoxymethyl)phenyl]boronic acid continues to serve as a cornerstone for developing targeted inhibitors against therapeutically challenging enzymes with high clinical relevance [2] [6].

Properties

CAS Number

729558-57-0

Product Name

[2-(Phenoxymethyl)phenyl]boronic acid

IUPAC Name

[2-(phenoxymethyl)phenyl]boronic acid

Molecular Formula

C13H13BO3

Molecular Weight

228.05

InChI

InChI=1S/C13H13BO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9,15-16H,10H2

InChI Key

BROFDLKZYPPYGJ-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.